

RLX-33 Experimental Protocol for In Vivo Studies

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Compound of Interest

Compound Name: RLX-33

Cat. No.: B10830785

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

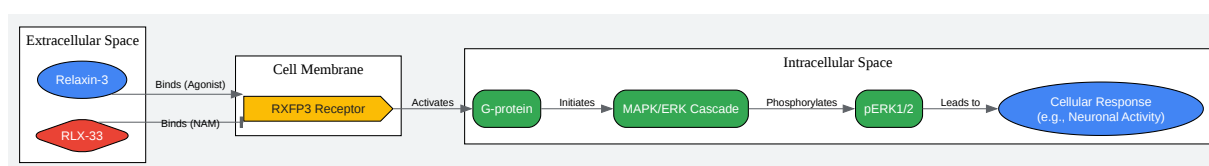
RLX-33 is a first-in-class, potent, selective, and blood-brain barrier-penetrant small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] As a nonpeptide antagonist of this G protein-coupled receptor, **RLX-33** is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in a variety of processes including stress responses, appetite control, motivation, and reward.[1][4][5] In vivo studies have demonstrated its efficacy in reducing alcohol self-administration and blocking agonist-induced food intake in rats, highlighting its therapeutic potential for conditions such as alcohol use disorder (AUD) and metabolic syndrome.[1][2][3][5]

Mechanism of Action

RLX-33 functions as a negative allosteric modulator of the RXFP3 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, relaxin-3, binds. This binding event modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of the endogenous agonist. In vitro studies have shown that **RLX-33** dose-dependently blocks the activity of relaxin-3.[1] Furthermore, it has been demonstrated to block the relaxin-3-induced phosphorylation of ERK1/2, a downstream signaling event.[2][6]

Signaling Pathway

The relaxin-3/RXFP3 signaling cascade is a key modulator of neuronal activity. The binding of the endogenous ligand, relaxin-3, to its cognate receptor, RXFP3, initiates a downstream signaling cascade that includes the phosphorylation of ERK1/2. **RLX-33**, as a negative allosteric modulator, interferes with this process by binding to RXFP3 and preventing the conformational changes required for full receptor activation by relaxin-3. This ultimately leads to a reduction in downstream signaling, such as pERK1/2 levels.



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Figure 1: Simplified signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of **RLX-33**.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **RLX-33** in preclinical studies.

Table 1: In Vitro Activity of **RLX-33**

Parameter	Value	Cell Line	Assay	Reference
IC50 (cAMP)	2.36 μ M	hRXFP3-CHO	cAMP accumulation	[7]
IC50 (GTP γ S)	3.07 μ M	hRXFP3-CHO	GTP γ S binding	[7]
IC50 (pERK1)	7.82 μ M	-	ERK1 phosphorylation	[2]

| IC50 (pERK2) | 13.86 μ M | - | ERK2 phosphorylation |[2] |

Table 2: In Vivo Pharmacokinetic Parameters of **RLX-33** in Rats

Parameter	Value	Route	Dose	Species	Reference
Clearance	44 mL/min/kg	IP	10 mg/kg	Rat	[7]
Brain Cmax	1552 ng/g	IP	10 mg/kg	Rat	[7]
Plasma Half-life	1.9 hours	-	-	Rat	[1]
Brain Half-life	4.9 hours	-	-	Rat	[1]

| Plasma Protein Binding| 99.8% | - | - | Rat |[2][5] |

Table 3: In Vivo Efficacy of **RLX-33** in Behavioral Models

Model	Species	Doses (IP)	Key Findings	Reference
Alcohol Self-Administration	Wistar Rats (male & female)	5, 10, 20 mg/kg	5 mg/kg was the lowest effective dose to reduce alcohol self-administration.	[1][3]
Alcohol Self-Administration	Alcohol-Preferring P Rats (male)	5, 10, 20 mg/kg	Reduction in alcohol self-administration.	[1][3]
Sucrose Self-Administration	Wistar Rats (male)	20 mg/kg	Reduced sucrose self-administration.	[1]

| Agonist-Induced Feeding | Wistar Rats (male) | 10 mg/kg | Attenuated the increase in food intake induced by the RXFP3 agonist R3/I5. |[2][5] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving **RLX-33**.

Protocol 1: Evaluation of RLX-33 on Alcohol and Sucrose Self-Administration

This protocol is adapted from studies investigating the effect of **RLX-33** on reward-seeking behavior.[1][3]

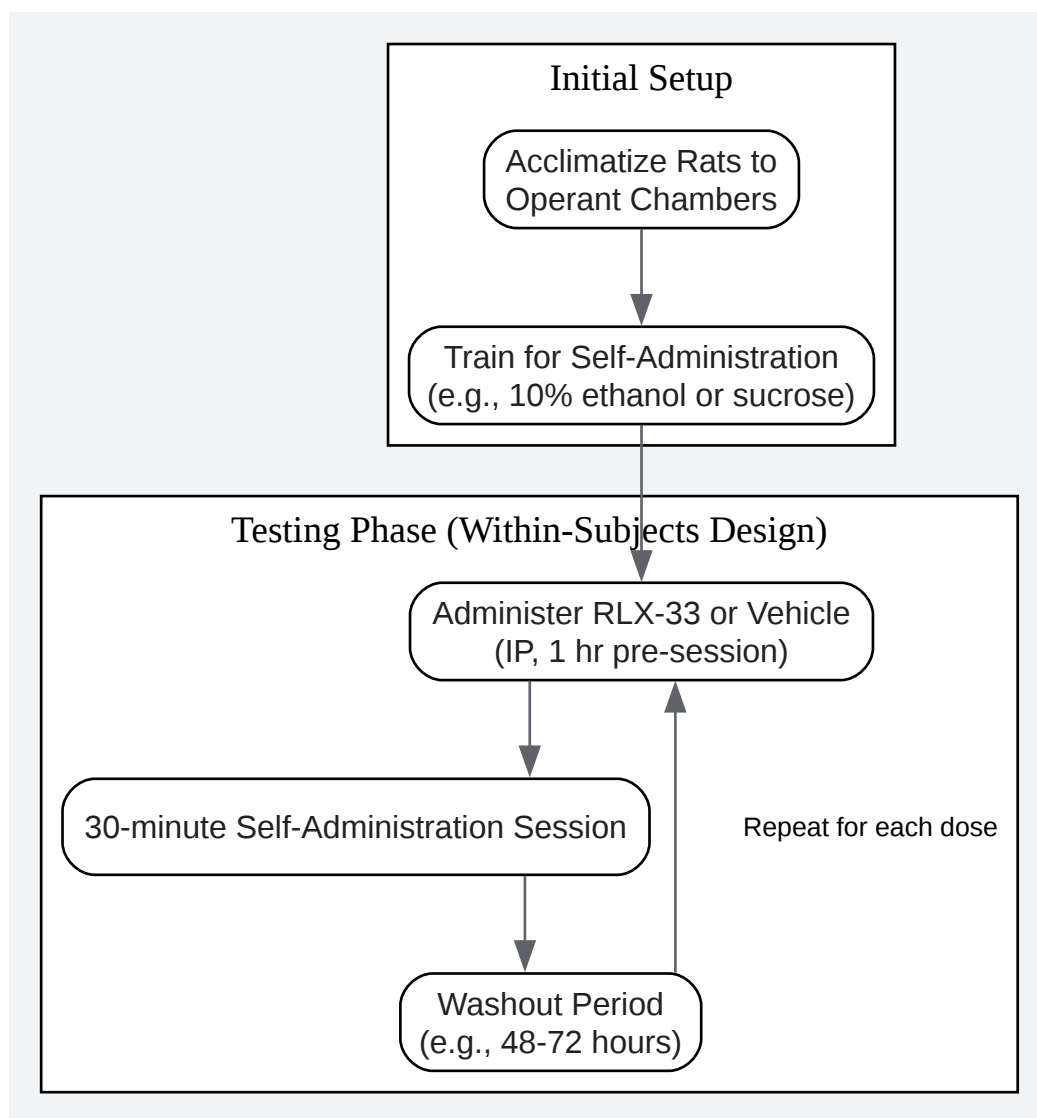
1. Animals:

- Male and female Wistar or alcohol-preferring (P) rats.
- Animals should be individually housed and maintained on a reverse light-dark cycle.
- Food and water are available ad libitum unless otherwise specified for the experiment.

2. Drug Preparation and Administration:

- **RLX-33** is dissolved in a vehicle suitable for intraperitoneal (IP) injection. A common vehicle is 10% DMSO in corn oil.[\[2\]](#)
- Prepare fresh solutions on the day of the experiment.
- Administer **RLX-33** (e.g., 0, 5, 10, 20 mg/kg) via IP injection 1 hour prior to the behavioral testing session.[\[1\]](#)
- A within-subjects design is often used, where each animal receives all doses in a counterbalanced order.

3. Experimental Workflow:



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Figure 2: Experimental workflow for the alcohol or sucrose self-administration paradigm.

4. Data Collection and Analysis:

- Record the number of active and inactive lever presses.
- Locomotor activity can be monitored using photobeam breaks.
- Analyze data using appropriate statistical methods, such as a two-way ANOVA with sex and drug dose as factors.

Protocol 2: Behavioral Characterization of RLX-33

To assess the broader behavioral effects of **RLX-33**, a battery of tests can be employed.^{[1][3]}

1. Open Field Test:

- Purpose: To assess general locomotor activity and anxiety-like behavior.
- Procedure: Place the rat in the center of an open field arena and allow it to explore for a set period (e.g., 30 minutes).
- Measures: Total distance traveled, time spent in the center versus the periphery.

2. Elevated Zero Maze:

- Purpose: To assess anxiety-like behavior.
- Procedure: Place the rat in a closed quadrant of an elevated, circular maze with alternating open and closed quadrants. Allow for a 5-minute test period.
- Measures: Time spent in the open versus closed quadrants.

3. Acoustic Startle Response and Prepulse Inhibition (PPI):

- Purpose: To assess sensorimotor gating.
- Procedure: Place the rat in a startle chamber and present a series of acoustic stimuli (startle pulse alone, prepulse followed by startle pulse).
- Measures: Amplitude of the startle response to the pulse alone and the percentage of inhibition of the startle response by the prepulse.

Protocol 3: Evaluation of RLX-33 on Agonist-Induced Feeding

This protocol is designed to confirm the on-target antagonism of **RLX-33** in vivo.^[5]

1. Animals:

- Male Wistar rats, satiated before the experiment.

2. Drug Preparation and Administration:

- **RLX-33**: Administered IP (e.g., 10 mg/kg) 30 minutes prior to the central administration of the agonist.
- RXFP3 Agonist (e.g., R3/I5): Administered via intracerebroventricular (i.c.v.) infusion.

3. Experimental Procedure:

- Habituate rats to the i.c.v. injection procedure.
- On the test day, remove food from the home cages.
- Administer **RLX-33** or vehicle.
- 30 minutes later, administer the RXFP3 agonist or vehicle i.c.v.
- Immediately after the i.c.v. infusion, provide a pre-weighed amount of chow.
- Measure food intake at regular intervals (e.g., every hour for 4 hours).

4. Data Analysis:

- Analyze cumulative food intake using a repeated-measures ANOVA.

Conclusion

RLX-33 is a well-characterized and selective antagonist of the RXFP3 receptor with demonstrated *in vivo* activity. The protocols outlined above provide a framework for researchers to investigate the role of the relaxin-3/RXFP3 system in various physiological and pathological processes. The favorable pharmacokinetic profile of **RLX-33**, including its ability to penetrate the blood-brain barrier, makes it a valuable tool for preclinical behavioral pharmacology studies.

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